(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol
Description
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYILOUKSPGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272492 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85333-34-2 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85333-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylimidazo[1,2-a]pyridine-8-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are often required to facilitate the condensation reaction.
Reaction time: The reaction is generally completed within a short period due to the efficiency of microwave irradiation.
Industrial Production Methods: Industrial production of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol may involve large-scale microwave reactors to ensure consistent and high yields. The use of α-bromoketones and 2-aminopyridine as starting materials remains the same, but the process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Reduction products: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution products: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol exhibits anticancer properties. Its structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer types.
- Case Study : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.
-
Anti-inflammatory Properties :
- The compound has been studied for its anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation, such as arthritis and other autoimmune diseases.
- Case Study : Animal models demonstrated a reduction in inflammatory markers following administration of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol, suggesting its role in modulating immune responses.
-
Orexin Receptor Agonism :
- Recent patents indicate that this compound may act as an orexin type 2 receptor agonist, which could be beneficial for treating sleep disorders like narcolepsy and idiopathic hypersomnia .
- Research Insight : Studies suggest that compounds activating orexin receptors can improve wakefulness and cognitive function in animal models.
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound serves as a valuable tool in studying enzyme mechanisms due to its ability to interact with various biological targets, including enzymes involved in metabolic pathways.
- Example : Its ability to inhibit specific kinases has been utilized to understand signaling pathways in cancer biology.
-
Protein-Ligand Interaction Studies :
- (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol can be used to probe interactions between proteins and ligands, providing insights into molecular recognition processes critical for drug development.
Material Science Applications
- Building Blocks for Synthesis :
- This compound can act as a building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmaceutical applications.
- Synthesis Pathways : Multi-step organic reactions involving cyclization and substitution reactions are commonly employed to derive various derivatives from this compound.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol | Different methyl positioning | Potentially distinct biological activity |
| (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol | Variation in ring position | May exhibit different receptor interactions |
| (5-Methylimidazo[1,2-a]pyridin-4-yl)methanol | Another positional isomer | Distinct pharmacokinetic properties |
These variations significantly influence their pharmacological profiles and potential applications in drug development.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: The compound can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or block receptor sites, thereby altering cellular processes.
Comparison with Similar Compounds
Substituent Position and Physicochemical Properties
The position of substituents on the imidazo[1,2-a]pyridine scaffold significantly impacts molecular properties. Key comparisons include:
Key Observations :
- The 8-hydroxymethyl group increases polarity, improving aqueous solubility relative to aryl-substituted derivatives (e.g., 3g in ).
- Biological Activity : Compounds with 8-aryl substituents (e.g., 3g in ) show anti-PLA2 activity (IC50 = 194.8 µM), while hydroxymethyl groups may favor interactions with hydrophilic enzyme pockets.
Biological Activity
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its molecular formula is with a molecular weight of 162.19 g/mol. The compound features both imidazole and pyridine rings, which contribute to its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Research indicates that (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | Effect | IC50 (µM) |
|---|---|---|
| HCT116 | Inhibited cell cycle at G2/M phase and induced apoptosis | 28.2 |
| COLO 205 | Inhibited MMP-2 enzyme activation and protein expression | 7.82 |
| A-431 | Significant cytotoxicity observed | <10 |
The compound's mechanism involves modulation of key signaling pathways such as the inhibition of COX-2 and cyclin D1 expression, which are crucial for cancer cell growth and survival.
Anti-inflammatory Properties
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol has also demonstrated anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is attributed to its interaction with various molecular targets:
- Enzymatic Interaction : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can block receptor sites, altering cellular signaling pathways that lead to its observed biological effects.
These interactions suggest potential for further development as a therapeutic agent in oncology and inflammatory diseases.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal demonstrated that (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol significantly inhibited the growth of human colon carcinoma cells (HCT116) by inducing apoptosis. The research indicated an LD50 value of 28.2 µM, showcasing its potency against cancer cells while sparing normal cells.
In Vivo Studies
In vivo studies have further supported the compound's anticancer potential. Animal models treated with (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol exhibited reduced tumor sizes compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but may also have implications for tumor regression in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via halogen-metal exchange or nucleophilic substitution. For example, 3-bromo-2-methylimidazo[1,2-a]pyridine can undergo halogen-metal exchange using isopropylmagnesium chloride·lithium chloride in THF, followed by quenching with electrophiles like chlorodiphenylphosphine . Yield optimization requires strict temperature control (−15°C to 10°C) and purification via silica gel chromatography or reverse-phase HPLC. Recrystallization from methanol is effective for isolating crystals suitable for X-ray analysis .
Q. How can the purity and structural integrity of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare chemical shifts (e.g., δ 1.82 ppm for methyl groups) and coupling constants to literature data .
- LC/MS : Confirm molecular weight (e.g., HRMS for [M+H]+) and retention times .
- X-ray crystallography : Refine structures using SHELXL (for small molecules) or SHELXTL, ensuring R-factors < 5% .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXD/SHELXE for experimental phasing and OLEX2/ORTEP-3 for visualizing thermal ellipsoids . For high-resolution data, refine hydrogen atom positions using riding models. Cross-validate with spectroscopic data (e.g., 1H NMR coupling patterns) to confirm substituent orientations .
Q. How does the hydroxymethyl group at position 8 influence the biological activity of imidazo[1,2-a]pyridine analogs?
- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding interactions with target proteins. In SAR studies, replacing this group with methyl or trifluoromethyl reduces affinity for neuropeptide S receptors by ~50%, as shown in rodent models . Computational docking (e.g., AutoDock Vina) can model interactions with residues like Ser107 or Tyr209 in binding pockets .
Q. What are the stability challenges of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol under varying pH and temperature conditions?
- Methodological Answer : The compound is prone to oxidation at the hydroxymethyl group. Stability studies in aqueous buffers (pH 2–9) show degradation above 40°C, monitored via HPLC-UV (λ = 254 nm). Lyophilization or storage at 4°C in anhydrous DMSO extends shelf life .
Q. How can computational methods predict the reactivity of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution at position 3 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol). Validate with experimental Suzuki-Miyaura coupling yields using Pd(PPh3)4 and aryl boronic acids .
Data Contradiction Analysis
Q. Why do NMR spectra of imidazo[1,2-a]pyridine derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Splitting anomalies may arise from slow conformational exchange of the hydroxymethyl group. Variable-temperature NMR (e.g., 298–333 K in DMSO-d6) can coalesce peaks, confirming dynamic behavior. Compare with X-ray data to rule out crystallographic disorder .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
